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molecular formula C12H15N B1595336 N,N-Diallylaniline CAS No. 6247-00-3

N,N-Diallylaniline

Cat. No. B1595336
M. Wt: 173.25 g/mol
InChI Key: CJIPLMHXHKPZGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08691979B2

Procedure details

To a stirred solution of aniline (5.62 g, 60.36 mmol) in EtOH (200 ml) and water (50 ml) was added allyl bromide (17.33 g, 143.3 mmol) in one portion followed by solid Na2CO3 (6.69 g, 62.5 mmol). The yellow mixture was then heated under reflux for 17 h, left to cool to room temperature (19° C.) and the EtOH was removed under reduced pressure. The aqueous residue was extracted with Et2O (5×200 ml) and the combined organics were washed with brine (3×200 ml) and dried (Na2SO4). The solvent was removed under reduced pressure to give a brown oil that was distilled over KOH pellets to give the title compound (7.81 g, 75%) as a pale yellow oil.
Quantity
5.62 g
Type
reactant
Reaction Step One
Quantity
17.33 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.69 g
Type
reactant
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:8](Br)[CH:9]=[CH2:10].[C:12]([O-])([O-])=O.[Na+].[Na+].[CH3:18][CH2:19]O>O>[CH2:8]([N:1]([CH2:12][CH:19]=[CH2:18])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[CH:9]=[CH2:10] |f:2.3.4|

Inputs

Step One
Name
Quantity
5.62 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
17.33 g
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
200 mL
Type
reactant
Smiles
CCO
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
6.69 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Setpoint
19 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The yellow mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 17 h
Duration
17 h
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
the EtOH was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The aqueous residue was extracted with Et2O (5×200 ml)
WASH
Type
WASH
Details
the combined organics were washed with brine (3×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a brown oil that
DISTILLATION
Type
DISTILLATION
Details
was distilled over KOH pellets

Outcomes

Product
Name
Type
product
Smiles
C(C=C)N(C1=CC=CC=C1)CC=C
Measurements
Type Value Analysis
AMOUNT: MASS 7.81 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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